Kmg-301AM

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

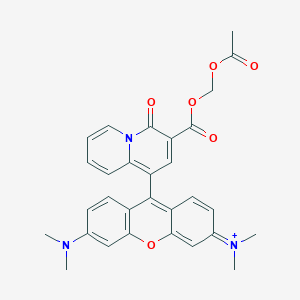

Molecular Formula |

C30H28N3O6+ |

|---|---|

Molecular Weight |

526.6 g/mol |

IUPAC Name |

[9-[3-(acetyloxymethoxycarbonyl)-4-oxoquinolizin-1-yl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium |

InChI |

InChI=1S/C30H28N3O6/c1-18(34)37-17-38-30(36)24-16-23(25-8-6-7-13-33(25)29(24)35)28-21-11-9-19(31(2)3)14-26(21)39-27-15-20(32(4)5)10-12-22(27)28/h6-16H,17H2,1-5H3/q+1 |

InChI Key |

JNVNRNBXFHGZHT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCOC(=O)C1=CC(=C2C=CC=CN2C1=O)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Kmg-301AM

A Fluorescent Probe for Intramitochondrial Magnesium Dynamics

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key characteristics of Kmg-301AM, a specialized fluorescent probe designed for the selective measurement of magnesium ions (Mg²⁺) within mitochondria. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cellular and mitochondrial physiology.

Introduction

This compound is the acetoxymethyl (AM) ester derivative of Kmg-301, a fluorescent indicator with high selectivity for magnesium ions.[1][2][3] The AM ester modification renders the molecule cell-permeable, allowing it to cross the plasma membrane and subsequently accumulate within the mitochondrial matrix.[1] Once inside the mitochondria, this compound is hydrolyzed by mitochondrial esterases, releasing the active, membrane-impermeable probe Kmg-301. This targeted delivery and activation mechanism enables the precise measurement of mitochondrial Mg²⁺ concentration ([Mg²⁺]mito) and its dynamic changes in living cells.

Mechanism of Action

The functionality of this compound as a fluorescent probe is a multi-step process involving passive diffusion, enzymatic activation, and ion-dependent fluorescence.

-

Cellular and Mitochondrial Uptake: this compound, in its esterified form, is lipophilic and readily diffuses across the cell membrane into the cytosol. Its chemical properties also facilitate its accumulation within the mitochondria.

-

Intramitochondrial Hydrolysis: Within the mitochondrial matrix, ubiquitous esterases cleave the acetoxymethyl esters from the this compound molecule. This enzymatic reaction traps the now polar and membrane-impermeable Kmg-301 probe inside the mitochondria. A key advantage of this trapping is that the active probe is not released even upon depolarization of the mitochondrial membrane potential.

-

Magnesium-Dependent Fluorescence: The active Kmg-301 probe selectively binds to Mg²⁺ ions. This binding event induces a conformational change in the fluorophore, leading to a significant increase in its fluorescence emission intensity. The change in fluorescence is directly proportional to the concentration of free Mg²⁺ in the mitochondrial matrix, allowing for quantitative measurements of [Mg²⁺]mito.

Quantitative Data Summary

The following table summarizes the key optical and chemical properties of the active probe, Kmg-301.

| Property | Value | Reference |

| Excitation Wavelength | 540 nm - 559 nm | |

| Emission Wavelength | 570 nm - 700 nm (peak at 590 nm) | |

| Dissociation Constant (Kd) for Mg²⁺ | 4.5 mM | |

| Fluorescence Quantum Yield (Φfl) | 0.15 | |

| Molar Extinction Coefficient (ε) | 42,100 M⁻¹cm⁻¹ | |

| Selectivity | Highly selective for Mg²⁺ over Ca²⁺ at physiological concentrations. Insensitive to pH changes between 6.5 and 9.0. |

Experimental Protocols

Detailed methodologies for the application of this compound in cellular imaging are provided below. These protocols are intended as guidelines and may require optimization for specific cell types and experimental conditions.

Live Cell Imaging of Mitochondrial Mg²⁺

This protocol outlines the steps for staining live cells with this compound to visualize [Mg²⁺]mito.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare Hanks' Balanced Salt Solution (HBSS) containing (in mM): 137 NaCl, 5.4 KCl, 1.3 CaCl₂, 0.5 MgCl₂, 0.4 MgSO₄, 0.3 Na₂HPO₄, 0.4 KH₂PO₄, 4.2 NaHCO₃, 5.6 D-glucose, and 5 HEPES. Adjust the pH to 7.4 with NaOH.

-

-

Cell Staining:

-

Culture cells to the desired confluency on a suitable imaging dish or coverslip.

-

Dilute the this compound stock solution in HBSS to a final concentration of 20 µM.

-

Apply the 20 µM this compound solution to the cells and incubate for 10 minutes on ice. This low-temperature incubation minimizes the hydrolysis of the AM ester by cytosolic esterases.

-

Wash the cells twice with fresh HBSS.

-

Incubate the cells in fresh HBSS for 15 minutes at 37°C in a humidified atmosphere with 5% CO₂. This allows for the complete hydrolysis of the intramitochondrial this compound to Kmg-301.

-

-

Fluorescence Imaging:

-

Perform fluorescence imaging using a confocal laser scanning microscope.

-

Excite the Kmg-301 probe at 559 nm.

-

Collect the fluorescence emission signal between 600-700 nm.

-

Imaging of Mg²⁺ in Isolated Mitochondria

This protocol is adapted for use with isolated mitochondrial preparations.

-

Reagent Preparation:

-

Prepare Mitochondria Imaging Buffer (MIB) containing (in mM): 125 KCl, 2 K₂HPO₄, 1 MgCl₂, 5 HEPES, and 0.02 EDTA. Adjust the pH to 7.2 with KOH. For experiments requiring Mg²⁺-free conditions, omit MgCl₂.

-

-

Mitochondria Staining:

-

Incubate isolated mitochondria with 20 µM this compound in MIB for 20 minutes at 37°C.

-

Wash the mitochondria twice with fresh MIB.

-

Further incubate the mitochondria for 15 minutes at 37°C to ensure complete hydrolysis of the probe.

-

-

Fluorescence Imaging:

-

Image the stained mitochondria using the same imaging parameters as described for live cells.

-

Simultaneous Imaging of Cytosolic and Mitochondrial Mg²⁺

This compound can be used in conjunction with cytosolic Mg²⁺ indicators like KMG-104AM for simultaneous measurements.

-

Cell Staining:

-

First, incubate cells with 5 µM KMG-104AM in HBSS for 30 minutes at 37°C.

-

Then, proceed with the this compound staining protocol as described in section 4.1.

-

-

Fluorescence Imaging:

-

Excite KMG-104 at 488 nm and Kmg-301 at 559 nm.

-

Use a dichroic mirror (e.g., 560 nm) to separate the emission signals.

-

Collect the emission for KMG-104 between 500-545 nm and for Kmg-301 between 600-700 nm.

-

References

KMG-301AM: A Technical Guide to Mitochondrial Magnesium Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles behind KMG-301AM, a fluorescent probe designed for the selective detection and visualization of magnesium ions (Mg²⁺) within mitochondria. We will explore its mechanism of action, key performance characteristics, and provide standardized protocols for its application in cellular imaging.

Core Principle of Magnesium Detection

This compound is a cell-permeable derivative of the Mg²⁺-sensitive fluorophore, KMG-301. Its design allows for passive diffusion across the plasma and mitochondrial membranes. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester groups, liberating the active, membrane-impermeable KMG-301 probe. This active form is effectively trapped within the cellular compartments.

A key feature of KMG-301 is its specific localization to mitochondria. This is confirmed by co-localization experiments with mitochondrial markers like MitoTracker Green FM. The fundamental principle of Mg²⁺ detection lies in the significant enhancement of KMG-301's fluorescence upon binding to Mg²⁺. In the presence of 100 mM Mg²⁺, the fluorescence emission intensity of KMG-301 can increase by as much as 45-fold compared to its ion-free state.[1] This direct and robust correlation between Mg²⁺ concentration and fluorescence intensity enables the visualization and quantification of mitochondrial Mg²⁺ dynamics.

Quantitative Data and Specificity

The performance of a fluorescent probe is defined by its photophysical properties and its selectivity for the target ion. KMG-301 exhibits favorable characteristics for mitochondrial Mg²⁺ detection.

| Property | Value | Notes |

| Dissociation Constant (Kd) for Mg²⁺ | 4.5 mM | Suitable for detecting Mg²⁺ concentrations typically found in mitochondria.[1] |

| Fluorescence Quantum Yield (Φfl) | 0.15 | In the presence of saturating Mg²⁺.[1] |

| Molar Extinction Coefficient (ε) | 42,100 M⁻¹cm⁻¹ | At the excitation maximum.[1] |

| Excitation Wavelength | ~540 nm | Optimal wavelength for exciting the Mg²⁺-bound form.[2] |

| Fluorescence Increase | ~45-fold | Upon saturation with Mg²⁺ compared to the ion-free state. |

| pH Sensitivity | Weak response in the pH 6.5-9.0 range | Stable fluorescence signal under physiological pH conditions in mitochondria. |

Ionic Selectivity: KMG-301 demonstrates high selectivity for Mg²⁺ over other physiologically relevant cations.

-

Calcium (Ca²⁺): While a high concentration of 100 mM Ca²⁺ can induce a 3-fold increase in fluorescence, no significant change is observed at a more physiological concentration of 1 mM.

-

Sodium (Na⁺) and Potassium (K⁺): Physiological concentrations of Na⁺ and K⁺ do not affect the fluorescence of KMG-301, either in the presence or absence of Mg²⁺.

-

Other Divalent Cations: At typical physiological concentrations, other divalent cations do not influence the fluorescence signal. However, KMG-301 is sensitive to 1 mM of Ni²⁺ and Zn²⁺.

Under normal intracellular and intramitochondrial conditions, KMG-301 can be considered a highly selective sensor for Mg²⁺.

Experimental Protocols

The following is a generalized protocol for loading cells with this compound and subsequent fluorescence imaging. Optimization may be required for specific cell types and experimental conditions.

Reagent Preparation:

-

This compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Store protected from light and moisture.

-

Imaging Buffer: A HEPES-based buffer (pH 7.2-7.4) is commonly used. For example, 100 mM HEPES buffer.

Cell Loading Protocol:

-

Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes).

-

Prepare a loading solution by diluting the this compound stock solution in the imaging buffer to a final concentration of 1-5 µM.

-

Remove the culture medium from the cells and wash once with the imaging buffer.

-

Add the loading solution to the cells and incubate for 30-60 minutes at 37°C.

-

After incubation, wash the cells twice with the imaging buffer to remove excess probe.

-

Add fresh imaging buffer to the cells. They are now ready for fluorescence imaging.

Fluorescence Microscopy:

-

Excitation: Use an excitation wavelength of approximately 540 nm.

-

Emission: Collect the fluorescence emission at the peak wavelength of the Mg²⁺-bound probe.

-

Imaging: Acquire images using a confocal or widefield fluorescence microscope. Time-lapse imaging can be performed to monitor changes in mitochondrial Mg²⁺ concentration in response to stimuli. For instance, the probe has been used to observe Mg²⁺ mobilization from mitochondria to the cytosol induced by carbonyl cyanide p-(trifluoromethoxy) phenylhydrazone (FCCP).

References

Kmg-301AM: A Technical Guide to a Mitochondria-Targeted Magnesium Probe

This technical guide provides an in-depth overview of Kmg-301AM, a fluorescent probe designed for the detection of magnesium ions (Mg²⁺) within mitochondria. It is intended for researchers, scientists, and professionals in the field of drug development who are investigating cellular and mitochondrial physiology. This document details the spectral properties of the probe, experimental protocols for its use, and its application in studying mitochondrial signaling pathways.

Core Properties of KMG-301

This compound is the acetoxymethyl (AM) ester form of KMG-301.[1][2] This modification renders the molecule cell-permeant, allowing it to cross the plasma and mitochondrial membranes. Once inside the mitochondria, endogenous esterases cleave the AM group, trapping the active, Mg²⁺-sensitive probe, KMG-301, within the mitochondrial matrix.[2] KMG-301 exhibits a significant increase in fluorescence intensity upon binding to Mg²⁺, making it a valuable tool for studying mitochondrial Mg²⁺ dynamics.

Spectral and Physicochemical Properties

The spectral and quantitative characteristics of KMG-301 in the presence and absence of Mg²⁺ are summarized in the table below. The data is based on in vitro measurements of the hydrolyzed probe, KMG-301.

| Property | Value | Conditions |

| Excitation Wavelength (for emission measurement) | 540 nm | In the presence of varying Mg²⁺ concentrations. |

| Emission Maximum (Mg²⁺-bound) | ~580 nm | In the presence of saturating Mg²⁺ concentrations. |

| Emission Maximum (Mg²⁺-free) | ~580 nm | In the absence of Mg²⁺. |

| Fluorescence Quantum Yield (Φ) | 0.15 | In the presence of Mg²⁺. |

| Molar Extinction Coefficient (ε) | 42,100 M⁻¹cm⁻¹ | In the presence of Mg²⁺. |

| Dissociation Constant (Kd) for Mg²⁺ | 4.5 mM | pH 7.2 |

| Molecular Formula (this compound) | C₃₀H₂₈N₃O₆ | |

| Molecular Weight (this compound) | 526.56 g/mol |

Table 1: Spectral and physicochemical properties of KMG-301/Kmg-301AM.

Experimental Protocols

The following are detailed methodologies for the preparation of KMG-301 and the measurement of mitochondrial Mg²⁺ in living cells using this compound.

In Vitro Spectral Measurements of KMG-301

This protocol outlines the procedure for characterizing the fluorescence properties of the active probe, KMG-301.

-

Reagent Preparation : Prepare a stock solution of KMG-301 at a concentration of 5 mM. Prepare a measurement buffer of 100 mM HEPES at pH 7.2.[3][4]

-

Spectra Measurement :

-

For absorbance spectra, dilute the KMG-301 stock solution to a final concentration of 5 µM in the HEPES buffer. Measure the absorbance spectrum in the absence and presence of 100 mM Mg²⁺.

-

For fluorescence emission spectra, use the same probe concentration (5 µM in 100 mM HEPES, pH 7.2). Set the excitation wavelength to 540 nm. Record the emission spectra across a range of Mg²⁺ concentrations (from 0 mM to 100 mM) to determine the fluorescence enhancement.

-

-

Selectivity Analysis : To assess the selectivity of KMG-301 for Mg²⁺, measure the fluorescence intensity in the presence of other physiologically relevant cations such as Ca²⁺, Na⁺, and K⁺.

Measurement of Mitochondrial Mg²⁺ in Cultured Cells

This protocol describes the loading of cultured cells with this compound and subsequent fluorescence imaging to monitor mitochondrial Mg²⁺ levels.

-

Cell Culture : Culture cells of interest (e.g., PC12 cells or hippocampal neurons) under standard conditions.

-

Probe Loading :

-

Prepare a stock solution of this compound.

-

Incubate the cultured cells with this compound. The final concentration and incubation time may need to be optimized for the specific cell type. For isolated mitochondria, staining can be achieved with this compound.

-

-

Co-localization (Optional) : To confirm the mitochondrial localization of KMG-301, co-stain the cells with a known mitochondrial marker, such as MitoTracker Green FM.

-

Fluorescence Microscopy :

-

After incubation, wash the cells to remove excess probe.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for KMG-301 (excitation ~540 nm, emission ~580 nm).

-

Acquire time-lapse images to monitor changes in mitochondrial Mg²⁺ concentration in response to experimental manipulations. For example, the effect of FCCP (carbonyl cyanide p-(trifluoromethoxy) phenylhydrazone) on mitochondrial Mg²⁺ can be observed.

-

Signaling Pathways and Experimental Workflows

This compound is a powerful tool for investigating the role of mitochondrial Mg²⁺ in various cellular signaling pathways. One such pathway involves the lactate-induced influx of Mg²⁺ into the mitochondria.

Lactate-Induced Mitochondrial Mg²⁺ Signaling

Recent studies have identified lactate as a signaling molecule that triggers the release of Mg²⁺ from the endoplasmic reticulum. This released Mg²⁺ is then transported into the mitochondria via the mitochondrial RNA splicing protein 2 (Mrs2). This process is crucial for stimulating mitochondrial ATP production.

Caption: Lactate-induced mitochondrial Mg²⁺ signaling pathway.

Experimental Workflow for Monitoring Mitochondrial Mg²⁺ Dynamics

The following diagram illustrates a typical experimental workflow for using this compound to study changes in mitochondrial Mg²⁺ concentration in response to a cellular stimulus.

Caption: Experimental workflow for this compound imaging.

References

- 1. Newly Developed Mg2+–Selective Fluorescent Probe Enables Visualization of Mg2+ Dynamics in Mitochondria | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Involvement of Mg2+ in Regulation of Cellular and Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: A Framework for Kmg-301AM

Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a compound designated "Kmg-301AM." The following guide has been generated using Aspirin (Acetylsalicylic Acid) as a placeholder to provide a comprehensive template that meets the specified structural and content requirements. Researchers, scientists, and drug development professionals can adapt this framework for their internal data on this compound.

Introduction to Acetylsalicylic Acid (Aspirin)

Acetylsalicylic acid, commonly known as Aspirin, is a nonsteroidal anti-inflammatory drug (NSAID) with a long history of use for its analgesic, antipyretic, and anti-inflammatory properties. It is also used as an antiplatelet agent to prevent blood clots. Its therapeutic effects are primarily mediated through the irreversible inhibition of cyclooxygenase (COX) enzymes.

Chemical Structure and Properties

IUPAC Name: 2-(Acetyloxy)benzoic acid Molecular Formula: C₉H₈O₄ CAS Number: 50-78-2

The chemical structure of Acetylsalicylic Acid is provided below:

Table 1: Physicochemical Properties of Acetylsalicylic Acid

| Property | Value |

| Molecular Weight | 180.16 g/mol |

| Melting Point | 136 °C (277 °F) |

| Boiling Point | 140 °C (284 °F) (decomposes) |

| pKa | 3.5 |

| Solubility in Water | 3.4 mg/mL (20 °C) |

| Log P | 1.19 |

Mechanism of Action: COX Enzyme Inhibition

Acetylsalicylic acid exerts its therapeutic effects through the irreversible acetylation of a serine residue in the active site of the cyclooxygenase (COX-1 and COX-2) enzymes. This covalent modification blocks the access of the substrate, arachidonic acid, to the catalytic site, thereby inhibiting the production of prostaglandins and thromboxanes. The inhibition of COX-1 in platelets is responsible for its antiplatelet effect, while the inhibition of COX-2 in peripheral tissues contributes to its anti-inflammatory and analgesic properties.

In-depth Technical Guide: Cellular Uptake of Small Molecule Inhibitors

A Case Study Approach to Understanding Cell Membrane Transport of Kmg-301AM

Preamble: Publicly available data on the specific molecule "this compound" is not available. This is common for proprietary or novel compounds in early-stage development. To provide a comprehensive and actionable guide that adheres to the requested format, this document will utilize a well-characterized small molecule, Imatinib (Gleevec), as a representative example. The principles, experimental methodologies, and data presentation formats detailed herein are directly applicable to the study of a new chemical entity like this compound.

Core Mechanism of Cellular Uptake

The primary mechanism by which the model compound, a small molecule kinase inhibitor, crosses the cell membrane is through carrier-mediated active transport, supplemented by a degree of passive diffusion. The predominant transporter responsible for its cellular influx is the organic cation transporter 1 (OCT1), also known as SLC22A1. The expression level of OCT1 in target cells is a critical determinant of intracellular drug concentration and, consequently, therapeutic efficacy.

Active Transport via Organic Cation Transporter 1 (OCT1)

Imatinib functions as a substrate for the OCT1 transporter. This transporter facilitates the movement of the drug across the plasma membrane into the cytoplasm. The process is saturable and can be competitively inhibited by other known OCT1 substrates and inhibitors, such as quinine and verapamil. The efficiency of this transport mechanism is directly correlated with the levels of OCT1 expression on the cell surface.

Passive Diffusion

In addition to active transport, the molecule can also traverse the cell membrane via passive diffusion, owing to its physicochemical properties. However, studies have demonstrated that this is a less significant component of its total cellular uptake compared to OCT1-mediated transport, especially in cells expressing high levels of the transporter.

Quantitative Analysis of Cellular Uptake

The following table summarizes key quantitative parameters related to the cellular uptake of the model compound. These data points are essential for constructing pharmacokinetic and pharmacodynamic models.

| Parameter | Value | Cell Line/System | Citation |

| Uptake Rate (High OCT1 Expression) | 10.9 ± 0.9 pmol/mg protein/min | K562 cells | |

| Uptake Rate (Low OCT1 Expression) | 2.4 ± 0.3 pmol/mg protein/min | K562/Dox cells | |

| Michaelis-Menten Constant (Km) | 2.6 µM | HEK293-hOCT1 cells | |

| Maximum Velocity (Vmax) | 23.8 pmol/µg protein/min | HEK293-hOCT1 cells | |

| Inhibition Constant (Ki) by Quinine | 1.5 µM | Xenopus oocytes expressing hOCT1 |

Experimental Protocols

In Vitro Cellular Uptake Assay

This protocol details the methodology for quantifying the rate of drug uptake in a cell line.

Objective: To measure the rate of accumulation of a radiolabeled small molecule inhibitor inside cells.

Materials:

-

Cell lines with varying OCT1 expression (e.g., K562 and K562/Dox).

-

Radiolabeled compound (e.g., [14C]Imatinib).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Phosphate-buffered saline (PBS), ice-cold.

-

Lysis buffer (e.g., 0.1 M NaOH).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Cell Seeding: Plate cells at a density of 1 x 106 cells/well in a 6-well plate and culture overnight.

-

Pre-incubation: Wash the cells with warm PBS. Pre-incubate the cells in a buffer (e.g., Krebs-Ringer-HEPES) for 15 minutes at 37°C.

-

Initiation of Uptake: Add the radiolabeled compound at a known concentration to initiate the uptake. For inhibition studies, co-incubate with a known inhibitor.

-

Incubation: Incubate the cells for a specific time course (e.g., 1, 5, 10, 30 minutes) at 37°C.

-

Termination of Uptake: To stop the uptake, aspirate the medium and wash the cells three times with ice-cold PBS.

-

Cell Lysis: Add lysis buffer to each well and incubate for 30 minutes to ensure complete cell lysis.

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Normalization: Determine the total protein concentration in each lysate sample using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

-

Data Analysis: Calculate the uptake rate as picomoles of compound per milligram of protein per minute.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of this compound cellular uptake.

Experimental Workflow Diagram

Caption: Workflow for in vitro cellular uptake assay.

KMG-301AM: A Technical Guide to Measuring Mitochondrial Magnesium

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of KMG-301AM, a fluorescent probe designed for the selective measurement of magnesium ions (Mg²⁺) within mitochondria. This document details the probe's mechanism of action, key experimental protocols, and quantitative data to facilitate its application in research and drug development.

Introduction to this compound

This compound is a novel, selective fluorescent probe that enables the visualization and quantification of Mg²⁺ dynamics specifically within the mitochondria of living cells.[1] Magnesium is a critical cofactor in numerous cellular processes, and its concentration within the mitochondria directly impacts ATP synthesis.[1] Understanding mitochondrial Mg²⁺ homeostasis is crucial for investigating cellular metabolism, and its dysregulation has been implicated in various diseases, including neurodegenerative disorders like Parkinson's disease.[1] this compound provides a valuable tool for researchers to explore these processes in real-time.

Mechanism of Action and Localization

This compound is the acetoxymethyl ester (AM) form of the Mg²⁺ indicator KMG-301.[2] The AM ester group renders the molecule cell-permeable, allowing it to cross the plasma membrane. Once inside the cytosol, cellular esterases cleave the AM group. However, to prevent cytosolic hydrolysis, a specific protocol involving incubation on ice is recommended.[3] The probe is designed to subsequently accumulate in the mitochondria, where the AM ester is fully hydrolyzed, trapping the active KMG-301 probe within the mitochondrial matrix. The localization of KMG-301 to the mitochondria has been confirmed by co-localization with MitoTracker Green FM in both differentiated PC12 cells and rat hippocampal neurons.

The fluorescence of KMG-301 is highly sensitive to the concentration of Mg²⁺. Upon binding to Mg²⁺, KMG-301 exhibits a significant increase in its fluorescence intensity, with a reported 45-fold increase in fluorescence emission upon saturation with Mg²⁺ compared to an ion-free environment. This property allows for the dynamic measurement of changes in mitochondrial Mg²⁺ concentration.

Quantitative Data and Properties

The following tables summarize the key quantitative properties of the KMG-301 probe.

Table 1: Fluorescence and Binding Properties

| Property | Value | Reference |

| Excitation Wavelength | 540 nm (in vitro), 559 nm (in cells) | |

| Emission Wavelength Range | 570 - 670 nm | |

| Dissociation Constant (Kd) for Mg²⁺ | 4.5 mM | |

| Fluorescence Quantum Yield (Φfl) | 0.15 | |

| Molar Extinction Coefficient (ε) | 42,100 M⁻¹cm⁻¹ | |

| Fluorescence Intensity Increase | ~45-fold |

Table 2: Ion Selectivity

| Ion | Concentration | Effect on Fluorescence | Reference |

| Ca²⁺ | 1 mM | No significant increase | |

| Ca²⁺ | 100 mM | 3-fold increase | |

| Na⁺, K⁺ | Physiological Ranges | No effect | |

| Ni²⁺, Zn²⁺ | 1 µM | No significant effect | |

| Mn²⁺, Co²⁺, Cu²⁺, Fe²⁺, Fe³⁺ | 1 µM | No significant effect |

Table 3: pH Sensitivity

| pH Range | Condition | Effect on Fluorescence | Reference |

| 6.5 - 9.0 | Ion-free and Mg²⁺-bound | Weak response |

Experimental Protocols

The following are detailed methodologies for key experiments using this compound.

Staining Live Cells with this compound

This protocol is designed to ensure the selective loading of this compound into the mitochondria while minimizing hydrolysis in the cytosol.

Materials:

-

This compound stock solution

-

HEPES-buffered saline solution (HBSS), pH adjusted

-

Cultured cells (e.g., HeLa, PC12)

Procedure:

-

Prepare a working solution of 20 µM this compound in pH-adjusted HBSS.

-

Wash the cultured cells twice with HBSS.

-

Incubate the cells with the 20 µM this compound solution for 10 minutes on ice. This low temperature is crucial to prevent premature hydrolysis of the acetoxymethyl ester by cytosolic esterases.

-

After incubation, wash the cells twice with HBSS to remove the excess probe.

-

Incubate the cells in fresh HBSS for 15 minutes at 37°C in a humidified atmosphere containing 5% CO₂. This step allows for the complete hydrolysis of the acetoxymethyl ester form within the mitochondria.

-

The cells are now ready for fluorescence imaging.

Fluorescence Imaging of Mitochondrial Mg²⁺

Equipment:

-

Confocal laser scanning microscope

Procedure:

-

Illuminate the KMG-301-loaded cells with an excitation wavelength of 559 nm using a diode laser.

-

Detect the fluorescence emission in the range of 570-670 nm.

-

Acquire time-lapse images to monitor dynamic changes in mitochondrial Mg²⁺ concentration in response to stimuli.

Measuring Mg²⁺ Dynamics in Isolated Mitochondria

Materials:

-

Isolated mitochondria

-

This compound

-

Experimental buffer

Procedure:

-

Stain the isolated mitochondria with this compound.

-

Perform stepwise increases in the extramitochondrial Mg²⁺ concentration to observe the corresponding increase in KMG-301 fluorescence within the mitochondria.

-

To study Mg²⁺ release, treat the stained mitochondria with an uncoupling agent such as 5 µM FCCP (carbonyl cyanide p-(trifluoromethoxy) phenylhydrazone) and monitor the decrease in fluorescence.

Applications in Research and Drug Development

This compound is a powerful tool for investigating a variety of biological questions and has potential applications in drug development.

-

Studying Mitochondrial Homeostasis: The probe allows for the direct visualization of Mg²⁺ influx and efflux from mitochondria in response to various stimuli, such as the mitochondrial uncoupler FCCP. This enables the study of the role of specific ion channels and transporters, like Mrs2, in maintaining mitochondrial Mg²⁺ levels.

-

Neurodegenerative Disease Research: this compound has been used to study the effects of neurotoxins, such as MPP⁺ (1-methyl-4-phenylpyridinium), a model compound for Parkinson's disease. A gradual decrease in mitochondrial Mg²⁺ concentration was observed in response to MPP⁺ in differentiated PC12 cells, highlighting the potential role of mitochondrial Mg²⁺ dysregulation in this disease.

-

Drug Screening and Development: This probe can be employed to screen for compounds that modulate mitochondrial Mg²⁺ concentration. Such compounds could have therapeutic potential for diseases associated with mitochondrial dysfunction. By providing a direct readout of mitochondrial Mg²⁺, this compound can aid in elucidating the mechanism of action of novel drug candidates.

Conclusion

This compound is a highly selective and sensitive fluorescent probe that has proven to be invaluable for the study of mitochondrial magnesium dynamics. Its ability to be specifically localized to the mitochondria and its robust fluorescence response to Mg²⁺ make it an ideal tool for researchers in cell biology, neuroscience, and pharmacology. The detailed protocols and quantitative data provided in this guide are intended to support the successful application of this compound in advancing our understanding of the critical role of mitochondrial magnesium in health and disease.

References

Intracellular Localization of Kmg-301AM Fluorescent Probe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Kmg-301AM fluorescent probe, with a specific focus on its intracellular localization, mechanism of action, and experimental application for the detection of mitochondrial magnesium ions (Mg²⁺).

Introduction

This compound is a fluorescent probe designed for the selective detection of magnesium ions. Its acetoxymethyl ester (AM) form renders it permeable to cell membranes. Once inside the cell, cytosolic esterases cleave the AM group, trapping the active probe, Kmg-301, within the intracellular environment. This guide details the probe's properties and provides comprehensive protocols for its use in cellular and mitochondrial research.

Mechanism of Action and Intracellular Localization

The intracellular journey of this compound begins with its passive diffusion across the plasma membrane. Following this, cytosolic esterases hydrolyze the acetoxymethyl esters, converting this compound into its membrane-impermeable form, Kmg-301. This process ensures the accumulation and retention of the probe within the cell.

Crucially, Kmg-301 exhibits a strong affinity for and localization within the mitochondria. This has been confirmed through co-localization studies with established mitochondrial markers like MitoTracker Green FM in various cell types, including differentiated PC12 cells and rat hippocampal neurons[1][2]. The probe's fluorescence intensity significantly increases upon binding to Mg²⁺, allowing for the visualization of changes in mitochondrial Mg²⁺ concentration ([Mg²⁺]mito)[1].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanism of action of this compound and the general experimental workflow for its use in cellular imaging.

References

KMG-301AM: A Technical Guide to its Selective Fluorescence Response to Magnesium Ions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fluorescent probe KMG-301AM, with a specific focus on its selectivity for magnesium ions (Mg²⁺) over calcium ions (Ca²⁺). The information presented herein is intended to assist researchers in the application of this compound for the accurate measurement of mitochondrial Mg²⁺ dynamics.

Core Principles of this compound Function

This compound is a cell-permeant fluorescent indicator designed to selectively respond to Mg²⁺ ions within the mitochondrial matrix. Its acetoxymethyl (AM) ester form allows it to passively cross the cell membrane, whereupon intracellular esterases cleave the AM group, trapping the active probe, KMG-301, inside the cell. KMG-301 is engineered to exhibit a significant increase in fluorescence intensity upon binding to Mg²⁺. This chelation-enhanced fluorescence mechanism forms the basis of its utility as a Mg²⁺ indicator.

Quantitative Selectivity Profile: Mg²⁺ vs. Ca²⁺

The efficacy of a fluorescent indicator hinges on its ability to selectively bind to its target ion in a complex intracellular environment. The following table summarizes the key quantitative parameters defining the selectivity of KMG-301 for Mg²⁺ over Ca²⁺.

| Parameter | Magnesium (Mg²⁺) | Calcium (Ca²⁺) | Other Cations |

| Dissociation Constant (Kd) | 4.5 mM[1] | Not specified, but significantly higher | Not applicable |

| Fluorescence Enhancement | 45-fold increase with 100 mM Mg²⁺[1] | 3-fold increase with 100 mM Ca²⁺; No increase at 1 mM Ca²⁺[1] | No effect at physiological concentrations of Na⁺ and K⁺. Sensitive to 1 mM Ni²⁺ and Zn²⁺.[1] |

| Optimal pH Range | Weak pH response between 6.5 and 9.0[1] | Not specified | Not applicable |

Experimental Protocol: Determination of Ion Selectivity

The following is a generalized protocol for determining the ion selectivity of KMG-301, based on methodologies described in the literature.

1. Preparation of KMG-301 Solution:

-

Dissolve KMG-301 (the de-esterified form) in a suitable buffer, such as 100 mM HEPES at pH 7.2, to a final concentration of 5 µM.

2. Baseline Fluorescence Measurement:

-

In a cuvette, measure the baseline fluorescence of the KMG-301 solution using a spectrofluorometer. The excitation wavelength is typically around 540 nm.

3. Titration with Mg²⁺:

-

Prepare a series of solutions containing KMG-301 and varying concentrations of MgCl₂ (e.g., from 0 mM to 100 mM).

-

Measure the fluorescence intensity at each Mg²⁺ concentration.

-

Plot the fluorescence intensity as a function of Mg²⁺ concentration to determine the maximum fluorescence enhancement and the dissociation constant (Kd).

4. Titration with Ca²⁺:

-

Repeat the titration process using CaCl₂ instead of MgCl₂. Use a range of concentrations relevant to both physiological and potentially interfering levels (e.g., 0 mM to 100 mM).

-

Measure and plot the fluorescence intensity to determine the response of KMG-301 to Ca²⁺.

5. Selectivity Against Other Cations:

-

To assess selectivity against other common intracellular cations, prepare solutions of KMG-301 and add physiological concentrations of ions such as NaCl (e.g., 100 mM) and KCl (e.g., 100 mM).

-

Measure any changes in fluorescence intensity.

6. pH Profile:

-

To determine the effect of pH, measure the fluorescence of KMG-301 in the presence and absence of a saturating concentration of Mg²⁺ across a range of pH values (e.g., pH 5.5 to 9.5) using appropriate buffers (e.g., MES for acidic pH and HEPES for neutral to alkaline pH).

Visualizing the Mechanisms and Workflows

To further elucidate the principles and processes involved, the following diagrams are provided.

Conclusion

This compound demonstrates a high degree of selectivity for Mg²⁺ over Ca²⁺ at physiological concentrations. While a minor fluorescence increase is observed in the presence of high concentrations of Ca²⁺ (100 mM), this effect is negligible at the more typical intracellular Ca²⁺ levels of around 1 mM. The probe's dissociation constant of 4.5 mM for Mg²⁺ makes it well-suited for detecting Mg²⁺ in mitochondria. This robust selectivity, combined with its mitochondrial localization, establishes this compound as a valuable tool for the investigation of mitochondrial Mg²⁺ homeostasis in living cells.

References

Applications of Kmg-301AM in neuroscience research

An In-depth Technical Guide to the Applications of Kmg-301AM in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a fluorescent probe for monitoring mitochondrial magnesium (Mg²⁺) dynamics, and its applications in neuroscience research. It covers the probe's mechanism of action, detailed experimental protocols, and key findings from studies utilizing this tool to investigate neuronal health and disease.

Introduction to this compound

This compound is the acetoxymethyl (AM) ester form of Kmg-301, a highly selective fluorescent probe designed for the detection of Mg²⁺ within the mitochondrial matrix of living cells.[1][2] Its development has enabled researchers to directly visualize and quantify Mg²⁺ dynamics in this critical organelle, shedding light on the roles of mitochondrial Mg²⁺ in cellular functions and pathologies.[3] Mg²⁺ is a crucial cofactor for ATP synthesis, and its concentration in mitochondria is tightly regulated.[3] this compound provides a powerful tool to study these regulatory processes in real-time.

Mechanism of Action

The functionality of this compound is a multi-step process that ensures its specific localization and action within the mitochondria:

-

Cellular Uptake: The AM ester group renders the Kmg-301 molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cytoplasm.

-

Mitochondrial Accumulation: this compound preferentially accumulates in the mitochondria, driven by the mitochondrial membrane potential.

-

Hydrolysis to Kmg-301: Within the mitochondrial matrix, ubiquitous esterases cleave the AM group, converting this compound into its active, membrane-impermeable form, Kmg-301.[1] This trapping mechanism ensures the probe is retained within the mitochondria, even upon depolarization of the mitochondrial membrane.

-

Mg²⁺-Dependent Fluorescence: The fluorescence intensity of Kmg-301 is directly proportional to the mitochondrial Mg²⁺ concentration ([Mg²⁺]ₘᵢₜₒ). The probe exhibits a significant increase in fluorescence emission upon binding to Mg²⁺.

This mechanism allows for the specific and sensitive measurement of [Mg²⁺]ₘᵢₜₒ changes in response to various stimuli and in different cellular conditions.

Figure 1: Mechanism of this compound uptake and activation.

Core Properties of Kmg-301

The utility of Kmg-301 as a mitochondrial Mg²⁺ probe is defined by its spectral properties and selectivity.

Selectivity

Kmg-301 demonstrates high selectivity for Mg²⁺ over other biologically relevant divalent cations at their typical physiological concentrations. While sensitive to high concentrations (1 mM) of Ni²⁺ and Zn²⁺, these levels are not generally present under normal intracellular conditions, making Kmg-301 a reliable Mg²⁺ indicator.

pH Stability

The fluorescence of both the ion-free and Mg²⁺-bound forms of Kmg-301 shows minimal response to pH fluctuations within the physiological range of 6.5 to 9.0. This is a critical feature for accurate measurements, as experimental manipulations can often alter intracellular and mitochondrial pH.

Applications in Neuroscience Research

This compound has been instrumental in studying mitochondrial Mg²⁺ dynamics in various neuronal models.

Visualization of [Mg²⁺]ₘᵢₜₒ in Neurons

Studies have successfully utilized this compound to visualize and measure Mg²⁺ in the mitochondria of differentiated PC12 cells and hippocampal neurons. Co-localization experiments with MitoTracker Green FM have confirmed that Kmg-301 specifically accumulates in the mitochondria of these cells.

Investigating Neurodegenerative Disease Models

A key application of this compound has been in the study of Parkinson's disease models. Treatment of differentiated PC12 cells with 1-methyl-4-phenylpyridinium (MPP⁺), a neurotoxin that induces Parkinson's-like symptoms, resulted in a gradual decrease in the mitochondrial Mg²⁺ concentration as measured by Kmg-301 fluorescence. This finding suggests a link between mitochondrial Mg²⁺ dysregulation and the pathogenesis of Parkinson's disease.

Monitoring Mg²⁺ Transport Across the Mitochondrial Membrane

This compound has been used to observe the transport of Mg²⁺ across the inner mitochondrial membrane. For instance, increasing the extramitochondrial Mg²⁺ concentration leads to a corresponding increase in Kmg-301 fluorescence within the mitochondria, indicating Mg²⁺ uptake. Conversely, treatment with FCCP, a protonophore that dissipates the mitochondrial membrane potential, induces a measurable release of Mg²⁺ from the mitochondria.

Experimental Protocols

The following are detailed methodologies for key experiments using this compound, based on published research.

Staining Neuronal Cells with this compound

Objective: To load neuronal cells with this compound for the measurement of mitochondrial Mg²⁺.

Materials:

-

Differentiated PC12 cells or primary hippocampal neurons

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Appropriate cell culture medium

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Culture neuronal cells on glass-bottom dishes suitable for microscopy.

-

Prepare a loading solution by diluting the this compound stock solution in the cell culture medium to a final concentration of 1-5 µM.

-

Remove the culture medium from the cells and replace it with the this compound loading solution.

-

Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

-

After incubation, wash the cells twice with fresh, pre-warmed culture medium to remove excess probe.

-

The cells are now ready for imaging. Proceed to visualize the fluorescence using a microscope.

Figure 2: General workflow for staining cells with this compound.

Induction of Mg²⁺ Release with FCCP

Objective: To observe the release of Mg²⁺ from mitochondria following the dissipation of the mitochondrial membrane potential.

Procedure:

-

Load the cells with this compound as described in Protocol 5.1.

-

Acquire a baseline fluorescence reading of the stained cells.

-

Prepare a working solution of FCCP (e.g., 5 µM) in the imaging medium.

-

Add the FCCP solution to the cells while continuously monitoring the fluorescence.

-

Record the time-course of the change in Kmg-301 fluorescence. A decrease in fluorescence indicates the release of Mg²⁺ from the mitochondria.

Parkinson's Disease Model: MPP⁺ Treatment

Objective: To investigate the effect of the neurotoxin MPP⁺ on mitochondrial Mg²⁺ levels.

Procedure:

-

Load differentiated PC12 cells with this compound (Protocol 5.1).

-

Obtain a baseline fluorescence measurement.

-

Introduce MPP⁺ to the cell culture medium at a final concentration determined by the specific experimental design.

-

Monitor the fluorescence of Kmg-301 over time. A gradual decrease in fluorescence intensity is indicative of a reduction in mitochondrial Mg²⁺ concentration in response to MPP⁺ toxicity.

Figure 3: Logical flow of MPP⁺-induced mitochondrial Mg²⁺ decrease.

Data Presentation

The following tables summarize the key quantitative relationships observed in studies using Kmg-301.

Table 1: Kmg-301 Fluorescence Response to Mg²⁺ Concentration

| Extramitochondrial [Mg²⁺] | Kmg-301 Fluorescence in Isolated Mitochondria |

|---|---|

| 0 mM | Baseline Fluorescence |

| 1 mM | Noticeable Increase |

| 5 mM | Further Increase |

Data derived from qualitative descriptions in cited literature.

Table 2: Effect of Chemical Treatments on Kmg-301 Fluorescence in PC12 Cells

| Treatment | Observed Effect on Kmg-301 Fluorescence | Interpretation |

|---|---|---|

| 5 µM FCCP | Gradual Decrease | Release of Mg²⁺ from mitochondria |

| MPP⁺ | Gradual Decrease | Reduction of mitochondrial Mg²⁺ concentration |

Data derived from qualitative descriptions in cited literature.

Conclusion

This compound is a vital tool for neuroscience research, providing a direct window into the dynamics of mitochondrial Mg²⁺. Its high selectivity and stability, combined with its ability to function within live neurons, make it an invaluable asset for studying the role of mitochondrial Mg²⁺ in neuronal function, bioenergetics, and the pathology of neurodegenerative diseases like Parkinson's. The experimental protocols and findings outlined in this guide serve as a foundation for researchers looking to incorporate this powerful probe into their studies.

References

Kmg-301AM: A Technical Guide to Imaging Mitochondrial Magnesium for Researchers and Drug Development Professionals

Introduction

Magnesium (Mg²⁺) is a critical divalent cation essential for a vast array of cellular processes, including ATP synthesis and utilization, signal transduction, and nucleic acid stability. While the roles of cytosolic Mg²⁺ are well-documented, the dynamics and regulation of Mg²⁺ within specific organelles, particularly the mitochondria, are emerging as a key area of interest in both basic research and therapeutic development. Mitochondrial Mg²⁺ is a crucial regulator of cellular metabolism and is implicated in a variety of pathological conditions, including cardiovascular and neurodegenerative diseases.[1][2][3]

Kmg-301AM is a fluorescent probe specifically designed for the selective detection and imaging of Mg²⁺ within the mitochondrial matrix.[4][5] Its unique properties make it an invaluable tool for elucidating the intricate roles of mitochondrial Mg²⁺ in cellular signaling and for the development of novel therapeutics targeting mitochondrial function. This technical guide provides a comprehensive overview of this compound, its properties, experimental protocols, and its applications in research and drug discovery.

Physicochemical and Spectroscopic Properties of Kmg-301

This compound is the acetoxymethyl (AM) ester form of Kmg-301, which facilitates its passage across the plasma and mitochondrial membranes. Once inside the mitochondria, cellular esterases cleave the AM group, trapping the active Kmg-301 probe within the mitochondrial matrix. The core of Kmg-301's functionality lies in its rhodamine-based structure, which localizes to the mitochondria due to the organelle's negative membrane potential, and a charged β-diketone moiety that provides high selectivity for Mg²⁺.

The key quantitative properties of Kmg-301 are summarized in the table below for easy reference.

| Property | Value | Reference |

| Excitation Wavelength (λex) | 559 nm | |

| Emission Wavelength (λem) | 600-700 nm | |

| Dissociation Constant (Kd) for Mg²⁺ | 4.5 mM | |

| Quantum Yield (Φ) | 0.15 | |

| Molar Extinction Coefficient (ε) | 42,100 M⁻¹cm⁻¹ | |

| Fluorescence Enhancement upon Mg²⁺ Binding | ~45-fold |

Selectivity: Kmg-301 exhibits high selectivity for Mg²⁺ over other physiologically relevant cations. While it shows a minor response to high concentrations of Ca²⁺, its fluorescence is largely unaffected by Na⁺, K⁺, and other divalent cations at their typical intracellular concentrations. Furthermore, its fluorescence is stable over a physiological pH range of 6.5 to 9.0.

Experimental Protocols

Cellular Loading and Imaging of Mitochondrial Mg²⁺

This protocol outlines the general steps for loading this compound into live cells for the imaging of mitochondrial Mg²⁺.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

Cultured cells on a suitable imaging dish or plate

-

Confocal microscope with appropriate laser lines and filters

Protocol:

-

Cell Preparation: Culture cells to the desired confluency on a glass-bottom dish or other imaging-compatible vessel.

-

Loading Solution Preparation: Prepare a working solution of 20 µM this compound in ice-cold HBSS.

-

Cell Loading:

-

Wash the cells once with HBSS.

-

Incubate the cells with the 20 µM this compound loading solution for 10 minutes on ice. This initial incubation on ice helps to prevent the premature hydrolysis of the AM ester in the cytosol.

-

-

Washing: Wash the cells twice with HBSS to remove excess probe.

-

De-esterification: Incubate the cells for 15 minutes at 37°C to allow for the complete hydrolysis of the this compound to Kmg-301 within the mitochondria.

-

Imaging:

-

Mount the cells on a confocal microscope.

-

Excite the Kmg-301 at 559 nm.

-

Collect the fluorescence emission between 600 nm and 700 nm.

-

Caption: Workflow for cellular loading and imaging with this compound.

Imaging Mitochondrial Mg²⁺ in Isolated Mitochondria

Materials:

-

Isolated mitochondria

-

Mitochondria Imaging Buffer (MIB): 125 mM KCl, 2 mM K₂HPO₄, 1 mM MgCl₂, 5 mM HEPES, 0.02 mM EDTA (pH 7.2 with KOH)

-

This compound stock solution

Protocol:

-

Incubation: Incubate isolated mitochondria with 20 µM this compound in MIB for 20 minutes at 37°C.

-

Washing: Wash the mitochondria twice with MIB to remove the excess probe.

-

De-esterification: Further incubate the mitochondria for 15 minutes at 37°C to ensure complete hydrolysis of the AM ester.

-

Imaging: Resuspend the mitochondria in MIB and image using a confocal microscope with the appropriate settings as described above.

Applications in Research and Drug Development

The ability to specifically measure mitochondrial Mg²⁺ dynamics opens up numerous avenues for research and drug discovery.

Elucidating Mg²⁺ Signaling Pathways

This compound is a powerful tool for dissecting the role of mitochondrial Mg²⁺ in cellular signaling. For example, it has been used to study the function of the mitochondrial Mg²⁺ transporter, Mrs2. Studies have shown that knockdown of Mrs2 significantly suppresses the increase in mitochondrial Mg²⁺, confirming its role in Mg²⁺ uptake.

Furthermore, this compound can be used to investigate the interplay between mitochondrial Mg²⁺ and other cellular events, such as changes in mitochondrial membrane potential. The mitochondrial uncoupler, carbonyl cyanide p-(trifluoromethoxy) phenylhydrazone (FCCP), which dissipates the mitochondrial membrane potential, has been shown to induce the release of Mg²⁺ from the mitochondria into the cytosol. This process can be visualized in real-time using this compound in conjunction with a cytosolic Mg²⁺ indicator like KMG-104.

Caption: Signaling pathway showing the effect of FCCP on mitochondrial Mg²⁺.

High-Throughput Screening (HTS) for Mitochondrial Modulators

The robust fluorescence response and specific mitochondrial localization of this compound make it suitable for adaptation to high-throughput screening (HTS) platforms for the discovery of novel drugs targeting mitochondrial Mg²⁺ homeostasis.

Conceptual HTS Workflow:

-

Assay Development:

-

Optimize cell seeding density in 96- or 384-well microplates.

-

Automate the this compound loading and washing steps.

-

Establish a baseline mitochondrial Mg²⁺ level.

-

-

Compound Screening:

-

Treat cells with a library of small molecules.

-

Use a plate-based fluorescence reader to measure changes in Kmg-301 fluorescence.

-

Identify "hits" that either increase or decrease mitochondrial Mg²⁺ levels.

-

-

Hit Validation and Characterization:

-

Confirm the activity of hit compounds through dose-response curves.

-

Use confocal microscopy to visualize the effects of the compounds on mitochondrial Mg²⁺ in individual cells.

-

Perform secondary assays to determine the mechanism of action (e.g., direct interaction with transporters like Mrs2, or indirect effects on mitochondrial membrane potential).

-

Caption: Conceptual workflow for HTS using this compound.

Studying Disease Models

This compound has been successfully employed to investigate the role of mitochondrial Mg²⁺ in disease models. For instance, in a cellular model of Parkinson's disease using the neurotoxin MPP⁺, this compound revealed a gradual decrease in mitochondrial Mg²⁺ concentration, suggesting a link between mitochondrial Mg²⁺ dysregulation and neurodegeneration. This highlights the potential of using this compound to screen for compounds that can restore mitochondrial Mg²⁺ homeostasis in disease states.

Conclusion

This compound is a highly selective and sensitive fluorescent probe that enables the direct visualization and quantification of Mg²⁺ dynamics within the mitochondria of living cells. Its well-characterized properties and straightforward experimental protocols make it an indispensable tool for researchers investigating the fundamental roles of mitochondrial Mg²⁺ in cellular physiology. For drug development professionals, this compound provides a robust platform for high-throughput screening to identify and characterize novel therapeutic agents that modulate mitochondrial function, offering new avenues for the treatment of a wide range of diseases.

References

- 1. The Involvement of Mg2+ in Regulation of Cellular and Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Role of mitochondria in physiological activities, diseases, and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Newly developed Mg2+-selective fluorescent probe enables visualization of Mg2+ dynamics in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Newly Developed Mg2+–Selective Fluorescent Probe Enables Visualization of Mg2+ Dynamics in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Kmg-301AM Staining in Live Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kmg-301AM is a fluorescent probe designed for the detection of magnesium ions (Mg²⁺) within the mitochondria of living cells. As the acetoxymethyl (AM) ester form of Kmg-301, it readily crosses the cell membrane and accumulates in the mitochondria.[1][2] Once inside, cellular esterases cleave the AM group, trapping the active Mg²⁺-selective probe, Kmg-301, within the mitochondrial matrix.[2] Upon binding to Mg²⁺, Kmg-301 exhibits a significant increase in fluorescence intensity, enabling the visualization and quantification of mitochondrial Mg²⁺ dynamics.[3] This makes this compound a valuable tool for studying the role of mitochondrial Mg²⁺ in cellular physiology and pathophysiology, and for screening compounds that may modulate mitochondrial function in drug development.[4]

Principle of the Method

The use of this compound for staining live cells is based on its chemical properties that allow for targeted delivery and activation. The AM ester group renders the molecule lipophilic, facilitating its passive diffusion across the plasma membrane. The probe is engineered to preferentially accumulate in the mitochondria. Intracellular esterases, which are abundant in the mitochondrial matrix, hydrolyze the AM ester, converting this compound into the membrane-impermeant and polar Kmg-301. This process effectively traps the probe within the mitochondria. Kmg-301 has a low basal fluorescence but experiences a significant enhancement in its quantum yield upon chelation with Mg²⁺, allowing for the sensitive detection of mitochondrial Mg²⁺ levels.

Quantitative Data

Table 1: Spectroscopic and Binding Properties of Kmg-301

| Property | Value | Reference |

| Excitation Wavelength (λex) | 540 nm | |

| Emission Wavelength (λem) | Increases upon Mg²⁺ binding | |

| Dissociation Constant (Kd) for Mg²⁺ | 4.5 mM | |

| Quantum Yield (Φ) | 0.15 (in the presence of Mg²⁺) | |

| Molar Extinction Coefficient (ε) | 42,100 M⁻¹cm⁻¹ |

Table 2: Recommended Staining Parameters for Live Cells

| Parameter | Recommendation | Notes |

| This compound Concentration | 1-10 µM | Optimal concentration may vary depending on the cell type. It is recommended to perform a concentration titration to determine the optimal concentration for your specific cell line and experimental conditions. |

| Incubation Time | 30-60 minutes at 37°C | Incubation time should be optimized to allow for sufficient probe loading and hydrolysis while minimizing potential cytotoxicity. |

| Imaging Medium | Hank's Balanced Salt Solution (HBSS) or other serum-free medium | It is advisable to image in a medium with known and controlled ion concentrations to avoid interference with the Mg²⁺ measurement. |

Experimental Protocols

Reagent Preparation

-

This compound Stock Solution (1 mM):

-

Dissolve the appropriate amount of this compound in anhydrous dimethyl sulfoxide (DMSO). For example, for 1 mg of this compound with a molecular weight of ~1000 g/mol , dissolve in 1 mL of DMSO.

-

Mix thoroughly by vortexing.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C, protected from light and moisture.

-

-

This compound Working Solution (1-10 µM):

-

On the day of the experiment, dilute the 1 mM stock solution to the desired final concentration in a serum-free medium or an appropriate buffer (e.g., HBSS).

-

For example, to make a 5 µM working solution, add 5 µL of the 1 mM stock solution to 1 mL of serum-free medium.

-

It is crucial to use the working solution immediately after preparation.

-

Cell Preparation and Staining

This protocol is a general guideline and may need to be optimized for specific cell types and experimental conditions.

-

Cell Seeding:

-

Seed cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) at a density that will result in 50-70% confluency on the day of the experiment.

-

Allow the cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

-

-

Staining:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with pre-warmed (37°C) serum-free medium or HBSS.

-

Add the freshly prepared this compound working solution to the cells, ensuring the entire cell monolayer is covered.

-

Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

-

-

Washing:

-

Aspirate the this compound working solution.

-

Wash the cells two to three times with pre-warmed serum-free medium or HBSS to remove any excess probe.

-

After the final wash, add fresh pre-warmed imaging medium to the cells.

-

Live Cell Imaging

-

Microscope Setup:

-

Use a fluorescence microscope equipped with a live-cell imaging chamber to maintain the cells at 37°C and 5% CO₂.

-

Use an appropriate filter set for Kmg-301 (e.g., excitation at ~540 nm). The emission is collected over a broad range, and a long-pass filter (e.g., >560 nm) is suitable.

-

-

Image Acquisition:

-

Locate the stained cells under the microscope.

-

Acquire images using the appropriate objective and camera settings. Minimize the exposure time and light intensity to reduce phototoxicity and photobleaching.

-

For dynamic studies, time-lapse images can be acquired to monitor changes in mitochondrial Mg²⁺ concentration over time.

-

Mandatory Visualizations

Caption: Mechanism of this compound action in live cells.

Caption: Experimental workflow for this compound live cell staining.

References

Application Notes and Protocols for Kmg-301AM in Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Kmg-301AM, a fluorescent probe for imaging mitochondrial magnesium (Mg²⁺) in live cells. This document includes detailed protocols, data presentation, and visualizations to facilitate its application in research and drug development.

Introduction to this compound

This compound is the acetoxymethyl (AM) ester form of Kmg-301, a highly selective fluorescent probe for mitochondrial magnesium ions. The AM ester group renders the molecule cell-permeable, allowing it to cross the plasma and mitochondrial membranes. Once inside the mitochondria, cellular esterases cleave the AM group, trapping the active Kmg-301 probe within the mitochondrial matrix. Kmg-301 exhibits a significant increase in fluorescence intensity upon binding to Mg²⁺, making it a valuable tool for studying mitochondrial Mg²⁺ dynamics in various cellular processes and disease models.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of the Kmg-301 probe.

| Property | Value | Notes |

| Excitation Wavelength (Max) | 540 nm | In the presence of Mg²⁺. |

| Emission Wavelength (Max) | 570 nm | In the presence of Mg²⁺. |

| Dissociation Constant (Kd) for Mg²⁺ | 4.5 mM | Suitable for detecting Mg²⁺ in mitochondria.[1] |

| Fluorescence Quantum Yield (Φfl) | 0.15 | In the presence of Mg²⁺.[1] |

| Molar Extinction Coefficient (ε) | 42,100 M⁻¹cm⁻¹ | In the presence of Mg²⁺. |

| Fluorescence Intensity Increase | ~45-fold | Upon saturation with Mg²⁺ compared to the ion-free state. |

| Ion Selectivity | High for Mg²⁺ | Insensitive to physiological concentrations of Na⁺, K⁺, and Ca²⁺. Shows some sensitivity to Ni²⁺ and Zn²⁺ at 1 mM, which is above typical physiological intracellular concentrations. |

| pH Sensitivity | Weak | Relatively stable fluorescence in the pH range of 6.5-9.0. |

Experimental Protocols

This section provides a detailed step-by-step protocol for using this compound to visualize mitochondrial Mg²⁺ in live mammalian cells using fluorescence microscopy.

Reagent Preparation

-

This compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).

-

Note: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

Cell Preparation and Staining

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy. Allow cells to adhere and reach the desired confluency.

-

Loading Medium Preparation: Prepare a working solution of this compound by diluting the stock solution in a serum-free, phenol red-free culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 1-5 µM.

-

Note: The optimal concentration may vary depending on the cell type and experimental conditions. It is recommended to perform a concentration titration to determine the optimal concentration that yields a high signal-to-noise ratio with minimal cytotoxicity.

-

-

Cell Loading: a. Remove the culture medium from the cells. b. Wash the cells once with warm serum-free medium or imaging buffer. c. Add the this compound loading medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

-

Note: Incubation time may need to be optimized for different cell types.

-

-

Washing: a. Remove the loading medium. b. Wash the cells two to three times with warm imaging buffer to remove excess probe.

-

De-esterification: Incubate the cells in fresh imaging buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM group by intracellular esterases.

-

Imaging: The cells are now ready for imaging. It is recommended to perform imaging within 1-2 hours after loading.

Fluorescence Microscopy and Image Acquisition

-

Microscope: A confocal laser scanning microscope is recommended for optimal spatial resolution and removal of out-of-focus light.

-

Excitation: Use a laser line close to the excitation maximum of Kmg-301 (e.g., 543 nm or 561 nm).

-

Emission: Collect the fluorescence emission using a bandpass filter centered around the emission maximum (e.g., 560-600 nm).

-

Mitochondrial Co-localization (Optional): To confirm the mitochondrial localization of Kmg-301, co-stain the cells with a mitochondrial marker, such as MitoTracker Green FM. Kmg-301 fluorescence (red) should co-localize with the green fluorescence of MitoTracker.

-

Image Acquisition Settings:

-

Use the lowest possible laser power to minimize phototoxicity and photobleaching.

-

Optimize the detector gain and offset to obtain a good signal-to-noise ratio without saturating the detector.

-

For time-lapse imaging, adjust the acquisition frequency to capture the dynamics of the biological process of interest while minimizing light exposure.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a key signaling pathway investigated using this compound and the general experimental workflow.

Caption: Experimental workflow for using this compound in live-cell microscopy.

Caption: FCCP-induced mitochondrial Mg²⁺ efflux signaling pathway.

Applications in Research and Drug Development

-

Studying Mitochondrial Function: this compound can be used to investigate the role of mitochondrial Mg²⁺ in cellular metabolism, ATP synthesis, and cell death pathways.

-

Neurodegenerative Disease Research: The probe has been utilized to study the dysregulation of mitochondrial Mg²⁺ in cellular models of Parkinson's disease.

-

Drug Discovery: this compound can be employed as a tool to screen for drugs that modulate mitochondrial Mg²⁺ homeostasis.

-

Cardiovascular Research: Investigating the role of mitochondrial Mg²⁺ in cardiac physiology and pathophysiology.

Troubleshooting

-

Low Signal:

-

Increase the loading concentration of this compound.

-

Increase the incubation time.

-

Ensure the imaging buffer is at the correct pH.

-

-

High Background:

-

Ensure thorough washing after probe loading.

-

Use a phenol red-free imaging medium.

-

-

Cell Death/Toxicity:

-

Decrease the loading concentration of this compound.

-

Reduce the incubation time.

-

Minimize exposure to excitation light during imaging.

-

By following these detailed protocols and application notes, researchers can effectively utilize this compound to gain valuable insights into the critical role of mitochondrial magnesium in cellular health and disease.

References

Application Notes and Protocols: KMG-301AM for Mitochondrial Magnesium Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

KMG-301AM is a cell-permeable fluorescent probe designed for the selective detection of magnesium ions (Mg²⁺) within the mitochondria of living cells. As the acetoxymethyl (AM) ester form of KMG-301, it readily crosses the plasma and mitochondrial membranes. Once inside the cell, cytosolic esterases cleave the AM group, trapping the active, Mg²⁺-sensitive probe, KMG-301, within the mitochondrial matrix. This targeted accumulation allows for the specific visualization and quantification of mitochondrial Mg²⁺ dynamics, a critical parameter in cellular metabolism, signaling, and apoptosis.

The underlying mechanism of mitochondrial accumulation for KMG-301, a rhodamine-based derivative, is attributed to its lipophilic cationic properties. The positive charge of the molecule is drawn to the negative membrane potential of the inner mitochondrial membrane, leading to its concentration within the mitochondrial matrix.[1]

Product Information

| Property | Value |

| Full Name | KMG-301 Acetoxymethyl Ester |

| Target | Mitochondrial Magnesium (Mg²⁺) |

| Excitation Wavelength | 540 nm |

| Emission Wavelength | ~575 - 595 nm |

| Dissociation Constant (Kd) for Mg²⁺ | 4.5 mM |

| Solvent | High-quality, anhydrous Dimethyl Sulfoxide (DMSO) |

Experimental Protocols

Reagent Preparation

1. This compound Stock Solution (1-10 mM)

-

Prepare a stock solution of this compound in high-quality, anhydrous DMSO at a concentration of 1 to 10 mM.

-

Note: AM esters are sensitive to hydrolysis. Ensure the DMSO is anhydrous to maintain the stability of the stock solution.

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C, protected from light and moisture. Under these conditions, the stock solution should be stable for several months.

2. Hanks' Balanced Salt Solution (HBSS)

HBSS is recommended as the loading buffer to maintain physiological pH and osmotic balance.

| Component | Amount for 1 L | Concentration |

| Sodium Chloride (NaCl) | 7.999 g | 0.136 M |

| Potassium Chloride (KCl) | 0.4 g | 5.365 mM |

| Calcium Chloride (CaCl₂) | 0.14 g | 1.261 mM |

| Magnesium Sulfate (MgSO₄) | 0.048 g | 0.405 mM |

| Magnesium Chloride (MgCl₂) | 0.046 g | 0.491 mM |

| Sodium Phosphate Dibasic (Na₂HPO₄) | 0.047 g | 0.337 mM |

| Potassium Phosphate Monobasic (KH₂PO₄) | 0.06 g | 0.44 mM |

| D-Glucose | 1.0 g | 5.55 mM |

| Sodium Bicarbonate (NaHCO₃) | 0.35 g | 4.166 mM |

Preparation of 1X HBSS: [2][3]

-

Dissolve the salts in 800 mL of distilled water.

-

Add D-glucose and sodium bicarbonate.

-

Adjust the final volume to 1 L with distilled water.

-

Sterilize by filtration through a 0.22 µm filter.

-

Store at 4°C.

Cell Loading Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Recommended Cell Density: While the optimal cell density should be determined empirically, a starting point for adherent cells is to plate them to achieve 50-70% confluency on the day of the experiment.

-

Cell Preparation: Culture cells on a suitable imaging plate or coverslip.

-

Prepare Loading Solution:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Dilute the this compound stock solution in pre-warmed (37°C) HBSS to a final working concentration of 20 µM .

-

Optional: To improve the aqueous solubility of this compound, Pluronic® F-127 can be added to the loading solution at a final concentration of 0.02%.

-

Optional: To reduce the leakage of the de-esterified probe from the cells, probenecid can be added to the loading solution at a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Remove the cell culture medium and wash the cells once with pre-warmed HBSS.

-

Add the this compound loading solution to the cells.

-

Incubate for 10 minutes on ice . This step facilitates the entry of the AM ester into the cell while minimizing premature hydrolysis by cytosolic esterases.

-

-

Wash:

-

Remove the loading solution and wash the cells twice with pre-warmed HBSS to remove any excess probe.

-

-

Hydrolysis:

-

Add fresh, pre-warmed HBSS to the cells.

-

Incubate for 15 minutes at 37°C to allow for the complete hydrolysis of the AM ester by intracellular esterases, trapping the active KMG-301 probe within the mitochondria.

-

-

Imaging:

-

The cells are now ready for fluorescence imaging.

-

Imaging Parameters

| Parameter | Recommendation |

| Excitation Wavelength | 540 nm |

| Emission Filter | 570-600 nm bandpass filter |

| Microscope Objective | High numerical aperture oil or water immersion objective |

| Laser Power / Exposure Time | Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching while maintaining an adequate signal-to-noise ratio. |

Data Interpretation and Visualization

The following diagrams illustrate the key processes involved in using this compound.

Caption: Workflow of this compound cell loading and activation.

Caption: Signaling pathway of KMG-301 upon binding to Mg²⁺.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak or No Signal | - Low Probe Concentration: The working concentration of this compound is too low. - Incomplete Hydrolysis: Incubation time at 37°C was insufficient. - Photobleaching: Excessive exposure to excitation light. | - Increase the working concentration of this compound in increments (e.g., up to 30 µM). - Increase the incubation time at 37°C to 30 minutes. - Reduce laser power and/or exposure time. Use an anti-fade mounting medium if imaging fixed cells. |

| High Background Fluorescence | - Incomplete Wash: Residual extracellular probe. - Probe Extrusion: Active transport of the probe out of the cell. - Cytosolic Signal: Incomplete mitochondrial localization. | - Ensure thorough washing after the loading step. - Add probenecid (1-2.5 mM) to the imaging buffer to inhibit organic anion transporters. - Optimize the initial loading time and temperature to favor mitochondrial accumulation. |

| Cell Death or Abnormal Morphology | - Probe Cytotoxicity: High concentrations of AM esters can be toxic to cells.[4] - DMSO Toxicity: High concentration of DMSO in the final loading solution. | - Reduce the working concentration of this compound. - Ensure the final DMSO concentration in the loading solution is below 0.5%. |

Photostability and Cytotoxicity Considerations

Photostability: KMG-301 is a rhodamine-based dye. Rhodamine derivatives are known for their relatively high photostability, making them suitable for fluorescence microscopy.[5] However, like all fluorophores, KMG-301 is susceptible to photobleaching with prolonged exposure to high-intensity light. It is recommended to use the lowest possible excitation power and exposure times to minimize this effect.

Cytotoxicity: The AM ester form of fluorescent probes can exhibit cytotoxicity at higher concentrations or with prolonged incubation times. This is due to the intracellular release of formaldehyde and acetic acid upon hydrolysis of the AM group. It is crucial to determine the optimal probe concentration and loading time for each cell type to minimize cytotoxic effects while achieving adequate signal for imaging. A cell viability assay is recommended when establishing the experimental protocol.

References